6-({2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoyl}amino)hexanoic acid 6-({2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoyl}amino)hexanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC14986210
InChI: InChI=1S/C22H29NO6/c1-4-8-16-13-20(26)29-18-12-14(2)11-17(21(16)18)28-15(3)22(27)23-10-7-5-6-9-19(24)25/h11-13,15H,4-10H2,1-3H3,(H,23,27)(H,24,25)
SMILES:
Molecular Formula: C22H29NO6
Molecular Weight: 403.5 g/mol

6-({2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoyl}amino)hexanoic acid

CAS No.:

Cat. No.: VC14986210

Molecular Formula: C22H29NO6

Molecular Weight: 403.5 g/mol

* For research use only. Not for human or veterinary use.

6-({2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoyl}amino)hexanoic acid -

Specification

Molecular Formula C22H29NO6
Molecular Weight 403.5 g/mol
IUPAC Name 6-[2-(7-methyl-2-oxo-4-propylchromen-5-yl)oxypropanoylamino]hexanoic acid
Standard InChI InChI=1S/C22H29NO6/c1-4-8-16-13-20(26)29-18-12-14(2)11-17(21(16)18)28-15(3)22(27)23-10-7-5-6-9-19(24)25/h11-13,15H,4-10H2,1-3H3,(H,23,27)(H,24,25)
Standard InChI Key COUGUTIFRDIBEM-UHFFFAOYSA-N
Canonical SMILES CCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OC(C)C(=O)NCCCCCC(=O)O

Introduction

Synthesis and Chemical Reactions

The synthesis of chromene derivatives typically involves multiple steps, including the formation of the chromene ring and the attachment of functional groups like acetylamino hexanoic acid. These reactions are influenced by conditions such as temperature, solvent choice, and the presence of catalysts. Understanding these reactions is crucial for modifying the compound for specific applications in medicinal chemistry.

Biological Activities and Potential Applications

Chromene derivatives are known for their diverse biological activities, including interactions with various molecular targets. These interactions can lead to significant biological effects, making them candidates for further pharmacological studies. Potential applications span across fields such as drug development and medicinal chemistry.

Comparison with Similar Compounds

Several compounds share structural similarities with 6-({2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoyl}amino)hexanoic acid, including:

Compound NameMolecular FormulaUnique Features
6-({[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetyl}amino)hexanoic acidC21H27NO6Contains an acetyl group instead of a propanoyl group.
8-MethylcoumarinC10H8O3A simpler structure without additional functional groups; often studied for fluorescence properties.
Ethyl 2-(8-methylchromenyl)acetateC15H16O5Contains an ethyl group instead of a hexanoic acid moiety.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator